Alstonine

Vue d'ensemble

Description

Alstonine is a pentacyclic indole alkaloid found in various plant species, including Alstonia boonei, Catharanthus roseus, Picralima nitida, Rauwolfia caffra, and Rauwolfia vomitoria . It has been traditionally used in Nigeria to treat mental illnesses by traditional psychiatrists . This compound exhibits a unique pharmacological profile, particularly as an antipsychotic agent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Alstonine can be synthesized using genetically engineered yeast cells. Researchers have successfully expressed plant genes in yeast cells to produce this compound through a series of enzymatic steps . This method involves redirecting the yeast’s natural fermentation process by expressing plant genes that encode the necessary enzymes .

Industrial Production Methods: The industrial production of this compound involves the use of genetically engineered yeast cells. This method is advantageous due to its low cost, ease of genetic manipulation, and simple growth media requirements . The yeast cells are engineered to produce this compound by integrating plant pathways into the yeast cells, allowing for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: Alstonine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.

Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties. For example, halogenated derivatives of this compound have been developed to enhance its medicinal properties .

Applications De Recherche Scientifique

Antipsychotic Properties

Alstonine has been identified as a promising candidate for treating psychotic disorders, particularly schizophrenia. Research indicates that it exhibits a unique antipsychotic profile, differentiating it from both classical and atypical antipsychotics.

- Mechanism of Action : Studies have shown that this compound influences various brain amines, particularly increasing serotonergic transmission and facilitating dopamine catabolism. This action suggests a complex mechanism involving multiple neurotransmitter systems rather than a singular focus on dopamine receptors .

- Behavioral Studies : In rodent models, this compound demonstrated significant effects on behaviors associated with psychosis. It reduced amphetamine-induced lethality and reversed haloperidol-induced catalepsy, indicating its potential to modulate dopaminergic pathways effectively .

- Side Effects : Unlike many antipsychotics, this compound does not significantly affect prolactin levels or induce weight gain, making it a potentially safer alternative for long-term treatment .

Anti-Cancer Applications

This compound has shown considerable promise in oncology, particularly in the selective targeting of tumor cells.

- Cytodiagnostic Techniques : A notable application of this compound is in cytodiagnostic methods for detecting tumors. Research indicates that this compound can be used as a selective marker to identify tumoral diseases and chromosomal aberrations through fluorescence techniques. This method allows for both in vivo and in vitro diagnostics by treating tissue samples with this compound and detecting fluorescence emissions specific to tumor cells .

- In Vitro Studies : this compound has demonstrated anti-cancerous properties across various cancer cell lines, including mouse lymphoma and human tumor cells such as neuroblastoma and nephroblastoma. In these studies, this compound was effective in destroying cancer cells within 24 to 48 hours of treatment .

Other Pharmacological Effects

This compound also exhibits other pharmacological properties that contribute to its therapeutic potential:

- Hypotensive Effects : this compound has been noted for its hypotensive (blood pressure-lowering) effects, which could be beneficial in managing hypertension .

- Adrenolytic Properties : It inhibits gut peristalsis, suggesting potential applications in gastrointestinal disorders .

Case Studies and Research Findings

The following table summarizes key findings from various studies on this compound's applications:

| Application | Study Focus | Key Findings |

|---|---|---|

| Antipsychotic | Rodent behavioral models | Reduced amphetamine-induced lethality; does not affect prolactin levels |

| Anti-Cancer | Cytodiagnostic methods | Effective in detecting tumors via fluorescence; destroys cancer cells rapidly |

| Hypotensive | Pharmacological review | Exhibits blood pressure-lowering effects; inhibits gut motility |

Mécanisme D'action

Alstonine exerts its effects primarily through the modulation of serotonin receptors, specifically the 5-HT2C receptor . It indirectly inhibits the reuptake of glutamate in hippocampal slices, similar to the antipsychotic drug clozapine . Additionally, this compound modulates dopamine receptors, which contributes to its antipsychotic effects . The exact mechanism of action is not entirely understood, but it involves complex interactions with multiple neurotransmitter systems .

Comparaison Avec Des Composés Similaires

Alstonine is unique among indole alkaloids due to its specific pharmacological profile and mechanism of action. Similar compounds include:

Ajmalicine: Another indole alkaloid with antihypertensive properties.

Corynanthine: An indole alkaloid with alpha-adrenergic blocking activity.

Deserpidine: An indole alkaloid used as an antihypertensive agent.

Mitragynine: An indole alkaloid with opioid receptor activity.

Rauwolscine: An indole alkaloid with alpha-adrenergic blocking properties.

Spegatrine: An indole alkaloid with potential antipsychotic effects.

Reserpine: An indole alkaloid used as an antihypertensive and antipsychotic agent.

Rescinnamine: An indole alkaloid with antihypertensive properties.

Yohimbine: An indole alkaloid with alpha-adrenergic blocking activity.

This compound’s uniqueness lies in its specific interaction with serotonin and dopamine receptors, which distinguishes it from other indole alkaloids .

Activité Biologique

Alstonine is an indole alkaloid primarily extracted from the bark of Alstonia scholaris , a tree known for its medicinal properties. This compound has garnered attention for its diverse biological activities, including antimalarial, antipsychotic, and anticancer effects. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Antimalarial Activity

This compound has demonstrated significant antimalarial properties, particularly against Plasmodium falciparum, the causative agent of malaria. Research indicates that this compound exhibits potent activity with an IC50 value of 0.048 μM against the D6 strain and 0.17 μM against the W2 strain in 72-hour assays. Notably, it shows a selectivity index (SI) greater than 1,111 when compared to human cell lines, indicating a high safety margin for potential therapeutic use .

Table 1: Antimalarial Activity of this compound

| Strain | IC50 (μM) | Selectivity Index |

|---|---|---|

| P. falciparum D6 | 0.048 | >1,111 |

| P. falciparum W2 | 0.17 | >144 |

| P. knowlesi | ~1 | Not specified |

This compound also demonstrates cross-species activity, being effective against P. knowlesi, which poses a zoonotic risk . Importantly, this compound's effectiveness persists against multi-drug resistant strains, suggesting its potential as a new antimalarial agent.

Antipsychotic Properties

This compound has been investigated for its antipsychotic effects in various studies. One significant study assessed its impact on brain amines in mouse models, revealing that this compound increases serotonergic transmission and enhances dopamine catabolism without elevating prolactin levels or causing weight gain—common side effects associated with many antipsychotics .

Table 2: Effects of this compound on Neurotransmitters

| Neurotransmitter | Effect |

|---|---|

| Serotonin | Increased transmission |

| Dopamine | Increased catabolism |

| Prolactin | No significant change |

These findings support this compound’s potential as an innovative treatment option for schizophrenia and related disorders .

Anticancer Activity

Research has also highlighted this compound's anticancer properties. In various in vitro studies, it has shown efficacy against several cancer cell lines, including those associated with solid tumors and fibrosarcoma. A study reported that this compound exhibits a dose-dependent response in inhibiting tumor growth in mice models .

Table 3: Anticancer Efficacy of this compound

| Cancer Type | Model | Observed Effect |

|---|---|---|

| Solid Tumors | Mice | Dose-dependent inhibition |

| Fibrosarcoma | S-180 model | Regression of tumor growth |

Moreover, the compound has demonstrated antimutagenic effects in animal models, reducing the incidence of micronuclei formation induced by genotoxic agents .

Case Studies and Research Findings

Several case studies have reinforced the promising biological activities of this compound:

- Antimalarial Efficacy : In a controlled study involving various strains of P. falciparum, this compound consistently outperformed traditional antimalarial drugs in terms of effectiveness and selectivity .

- Psychotropic Effects : A detailed behavioral analysis indicated that this compound could effectively mitigate amphetamine-induced lethality in mice, further supporting its antipsychotic profile .

- Cancer Research : Studies on the alkaloid fraction from A. scholaris showed significant anticancer activity across multiple cell lines, suggesting a potential role in cancer therapy .

Propriétés

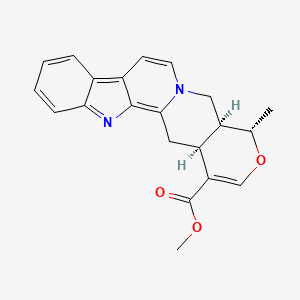

IUPAC Name |

methyl (15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-8,11-12,15-16H,9-10H2,1-2H3/t12-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTGDNHDOZPMIW-RCBQFDQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CN3C=CC4=C5C=CC=CC5=NC4=C3C[C@@H]2C(=CO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201115727 | |

| Record name | Oxayohimbanium, 3,4,5,6,16,17-hexadehydro-16-(methoxycarbonyl)-19-methyl-, inner salt, (19alpha,20alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201115727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-18-2 | |

| Record name | Oxayohimbanium, 3,4,5,6,16,17-hexadehydro-16-(methoxycarbonyl)-19-methyl-, inner salt, (19α,20α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alstonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxayohimbanium, 3,4,5,6,16,17-hexadehydro-16-(methoxycarbonyl)-19-methyl-, inner salt, (19alpha,20alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201115727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALSTONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB0M27Q90X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the proposed mechanism of action for alstonine's antipsychotic activity?

A1: Unlike classical antipsychotic agents that primarily target dopamine receptors, this compound appears to exert its antipsychotic effects through a combination of mechanisms:

- 5-HT2A/2C Receptor Agonism: this compound demonstrates agonistic activity at serotonin 5-HT2A and 5-HT2C receptors, which are implicated in various neurological and psychiatric processes. [, , ]

- Modulation of Dopamine Transmission: While not directly interacting with dopamine receptors, this compound has been shown to influence dopamine levels by increasing intraneuronal dopamine catabolism. []

- Potential Glutamate Modulation: Preliminary research suggests that this compound may also affect glutamate uptake in the hippocampus, a brain region crucial for learning and memory. []

Q2: What is the significance of this compound's interaction with the mitochondrial electron transport chain (mtETC)?

A2: Several lines of evidence point towards this compound's interaction with the mtETC in Plasmodium falciparum: (1) this compound-resistant P. falciparum strains exhibit hypersensitivity to atovaquone and proguanil, both known mtETC inhibitors. [] (2) Parasites with a genetically modified mtETC show reduced susceptibility to this compound. [] This suggests that this compound may disrupt energy production in the parasite, ultimately leading to its demise.

Q3: Does this compound's interaction with DNA contribute to its anticancer activity?

A3: In vitro studies indicate that this compound binds preferentially to DNA from cancerous cells, inhibiting its synthesis while having minimal effect on DNA from healthy cells. [, ] This selectivity highlights its potential as an anticancer agent. Furthermore, this compound's ability to form complexes with cancer DNA, particularly at the initiation stage of DNA synthesis, suggests a potential mechanism for its selective cytotoxicity. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C21H20N2O3 and a molecular weight of 348.39 g/mol.

Q5: Have computational methods been used to study this compound?

A5: Yes, molecular docking studies have been employed to investigate this compound's interactions with target proteins, including those involved in neurodegenerative diseases. [] These studies provide insights into the binding modes and affinities of this compound, facilitating the understanding of its pharmacological properties.

Q6: How do structural modifications of this compound affect its biological activity?

A6: Research on simplified analogs of this compound, such as NU-1223, reveals that modifications to its structure can significantly influence its pharmacological profile. NU-1223, despite being structurally simpler, retains 5-HT2c receptor agonist-like activity, showcasing the possibility of developing this compound derivatives with tailored pharmacological properties. []

Q7: What evidence supports this compound's anti-cancer potential?

A7: this compound has demonstrated significant anti-cancer activity in both in vitro and in vivo models:* In vitro: It selectively inhibits the growth of various cancer cell lines, including lymphoma, prostate cancer, and crown gall tissues, with minimal impact on normal cells. [, , , , , ]* In vivo: this compound effectively reduces tumor growth in mice xenograft models of lymphoma, prostate cancer, and osteosarcoma. [, ]

Q8: Does this compound show efficacy in animal models of psychiatric disorders?

A8: Yes, this compound displays promising antipsychotic and anxiolytic effects in rodent models:

- Antipsychotic Activity: It effectively inhibits amphetamine-induced lethality, apomorphine-induced stereotypy, and reverses social interaction withdrawal in mice, all hallmarks of antipsychotic efficacy. [, , ]

- Anxiolytic Activity: this compound exhibits anxiolytic properties in behavioral paradigms, suggesting its potential for treating anxiety disorders. []

Q9: Is there evidence of cross-resistance between this compound and other antimalarials?

A9: Importantly, no cross-resistance was observed between this compound and clinically relevant antimalarial drugs like chloroquine, atovaquone, and cycloguanil in P. falciparum. [] This lack of cross-resistance makes this compound a promising candidate for combating drug-resistant malaria.

Q10: What analytical techniques are used to identify and quantify this compound?

A10: Various analytical methods are employed for this compound analysis:* Chromatography: Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are commonly used to isolate, identify, and quantify this compound from plant extracts. [, , ]* Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy is essential for structural elucidation and confirmation of this compound. [, ]* Spectrofluorometry: this compound's fluorescent properties can be exploited for detection and quantification, particularly in biological samples. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.